2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
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Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a useful research compound. Its molecular formula is C16H15FN4OS2 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.06713162 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j showed the most favorable interactions with the active site, confirming its great inhibitory activity with an IC50 of 2.85 µM .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . H. pylori is a well-known bacterium, which colonizes the human stomach and causes gastrointestinal infection . The urease enzyme is essential for colonization of H. pylori in gastric mucosa .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
The inhibition of urease by this compound can potentially disrupt the survival and colonization of H. pylori in the gastric mucosa . This makes it a promising candidate for the treatment of infections caused by this bacterium .
Future Directions
Biochemical Analysis
Biochemical Properties
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone has been found to exhibit urease inhibitory activities . Urease is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . The compound interacts with the active site of the urease enzyme, inhibiting its activity .
Cellular Effects
The compound’s urease inhibitory activity has implications for cellular processes. Urease catalyzes the conversion of urea to ammonia and carbon dioxide . By inhibiting urease, this compound can potentially affect cellular metabolism and pH regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the active site of the urease enzyme . This interaction inhibits the enzyme’s activity, preventing the conversion of urea to ammonia and carbon dioxide .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4OS2/c1-9-7-13(14(22)8-23-16-20-19-15(18)24-16)10(2)21(9)12-5-3-11(17)4-6-12/h3-7H,8H2,1-2H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLYICFLPIQDKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CSC3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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